2-Amino-4-(2,4-dimethoxy-phenyl)-butyric acid
Description
Properties
Molecular Formula |
C12H17NO4 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-amino-4-(2,4-dimethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-16-9-5-3-8(11(7-9)17-2)4-6-10(13)12(14)15/h3,5,7,10H,4,6,13H2,1-2H3,(H,14,15) |
InChI Key |
VOUNXUPUQUYGLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(C(=O)O)N)OC |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction-Based Synthesis
Core Reaction Mechanism
The Grignard reagent approach, adapted from ethyl 2-oxo-4-phenylbutyrate synthesis, involves two stages:
- Grignard Reagent Formation : β-Bromoethyl-2,4-dimethoxybenzene reacts with magnesium in methyl tert-butyl ether (MTBE) at 30–60°C for 1–12 hours. The solvent system may include up to 25% thinner (e.g., tetrahydrofuran) to enhance reagent stability.
- Addition to Diethyl Oxalate : The Grignard reagent reacts with diethyl oxalate at -30–50°C, forming a tetrahedral intermediate that hydrolyzes to the α-keto acid. Subsequent reductive amination introduces the amino group.
Key Conditions:
Halomethylation and Cyanation Pathway
Stepwise Functionalization
Inspired by 4-(2,5-dimethoxy-phenyl) derivatives, this route involves:
- Halomethylation : 1,2,4-Trimethoxybenzene reacts with formaldehyde and hydrogen bromide to form 2-(bromomethyl)-1,4-dimethoxybenzene.
- Cyanation : Potassium cyanide substitution yields 2-(2,4-dimethoxyphenyl)acetonitrile.
- Chain Elongation : Alkylation with ethyl bromoacetate extends the carbon chain.
- Hydrolysis and Amination : Acidic hydrolysis produces the keto acid, followed by amination via the Strecker synthesis.
Yield Considerations:
- Halomethylation: 65–70% (due to competing dihalogenation).
- Cyanation: 85% efficiency in DMF at 80°C.
Reductive Amination of Keto Acid Intermediates
Keto Acid Synthesis
4-(2,4-Dimethoxyphenyl)-2-oxobutyric acid serves as the precursor, synthesized via:
- Friedel-Crafts acylation of 1,2,4-trimethoxybenzene with succinic anhydride.
- Selective oxidation of the γ-hydroxyl group using CrO₃.
Amination Strategies
- Catalytic Hydrogenation : NH₃ and H₂ over Raney nickel at 50–100°C (yield: 75–80%).
- Leuckart Reaction : Formamide and formic acid at 150°C (yield: 68%).
Stereochemical Control:
Chiral auxiliaries (e.g., L-proline) enable enantioselective synthesis, critical for neuropharmacological applications.
Enzymatic Resolution of Racemic Mixtures
Acylase-Mediated Hydrolysis
Adapted from (S)-2-aminobutyric acid production, the process involves:
- Racemic N-Acylation : Protect the amino group as N-benzoyl or N-phthaloyl.
- Enzyme Selection : Acylases from Thermococcus litoralis or Aspergillus melleus hydrolyze the L-enantiomer selectively (>95% ee).
- Acid Hydrolysis : Remove protecting groups under acidic conditions.
Process Metrics:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Grignard Reaction | 82 | 95 | 120 | Industrial |
| Halomethylation | 58 | 90 | 240 | Lab-scale |
| Reductive Amination | 75 | 98 | 180 | Pilot-scale |
| Enzymatic Resolution | 50 | 99 | 320 | Lab-scale |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2,4-dimethoxy-phenyl)-butyric acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-Amino-4-(2,4-dimethoxy-phenyl)-butyric acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2,4-dimethoxy-phenyl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Type: Phosphorus-Containing Groups
Glufosinate (2-Amino-4-[hydroxy(methyl)phosphinoyl]butyric acid)
- Molecular Formula: C₅H₁₂NO₄P
- Molecular Weight : 181.0 (acid); 198.0 (ammonium salt)
- Applications: Non-selective herbicide acting via glutamine synthetase inhibition. Its phosphinoyl group enhances stability and bioavailability compared to non-phosphorylated analogs.
- Key Difference : The phosphorus-containing group in Glufosinate introduces herbicidal activity, absent in the dimethoxy-phenyl derivative.
2-Amino-4-phosphonobutyric acid (AP4)
Substituent Type: Sulfur/Selenium-Containing Groups
DL-Methionine (2-Amino-4-(methylthio)butyric acid)
- Molecular Formula: C₅H₁₁NO₂S
- Molecular Weight : 149.21 g/mol
- Applications: Essential amino acid critical in protein synthesis and methylation pathways.
- Key Difference : The methylthio group in Methionine contributes to sulfur metabolism, whereas the dimethoxy-phenyl group may alter metabolic pathways or receptor specificity.
Selenoethionine (2-Amino-4-(ethylseleno)butanoic acid)
Substituent Type: Aromatic/Heterocyclic Groups
2-Amino-4-(2,6-dichloro-phenyl)-butyric acid
- Structure : Dichlorophenyl substituent at position 4.
- Key Difference : Chlorine atoms increase electronegativity and steric hindrance compared to methoxy groups.
homoAMPA (2-Amino-4-(3-hydroxy-5-methylisoxazol-4-yl)butyric acid)
Data Table: Structural and Functional Comparison
*Calculated based on structural similarity.
Research Findings and Implications
- Glufosinate: Demonstrated herbicidal efficacy due to phosphinoyl group’s interaction with plant glutamine synthetase .
- Theanine : Correlates with nitrogen content in tea, influencing taste and harvest timing .
- DL-Methionine : Critical in animal feed for sulfur metabolism; methylthio group’s role in methylation is well-documented .
- Structural Trends: Aromatic substituents (e.g., dimethoxy-phenyl, dichlorophenyl) may enhance lipophilicity and CNS penetration, while polar groups (e.g., carbamoyl, phosphinoyl) improve water solubility or target specificity.
Biological Activity
2-Amino-4-(2,4-dimethoxy-phenyl)-butyric acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies that demonstrate its impact on various biological systems.
Chemical Structure and Properties
The compound is characterized by the presence of an amino group and a dimethoxy-substituted phenyl moiety. Its chemical formula is , and it exhibits properties typical of amino acids, including solubility in polar solvents.
Research indicates that this compound interacts with specific molecular targets within biological systems. The mechanism of action may involve:
- Receptor Binding : The dimethoxy group enhances the compound's ability to bind to various receptors, potentially modulating their activity.
- Enzyme Interaction : Studies suggest that this compound can influence enzyme activities, affecting metabolic pathways crucial for cell function .
Biological Activity
The biological activity of this compound has been evaluated in several studies:
Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For example, it has been shown to inhibit the growth of HCT-116 and HeLa cells with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
Neuroprotective Potential
The compound has also been investigated for its neuroprotective properties. It acts as an inhibitor of kynureninase and kynurenine-3-hydroxylase, enzymes involved in the kynurenine pathway, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . This inhibition may help mitigate neurodegeneration by altering neurotransmitter levels.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
